GSK-3008348 hydrochloride

Description

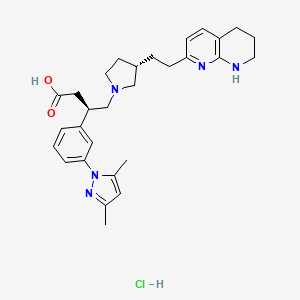

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZLVFRSWWTRPH-YSCHMLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)[C@@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthesis of Gsk 3008348 Hydrochloride

GSK-3008348 hydrochloride is a potent and selective small molecule antagonist of the αvβ6 integrin, a protein implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). nih.govpatsnap.com The design of GSK-3008348 was centered on creating a non-peptidic, RGD (arginine-glycine-aspartic acid)-mimetic compound. patsnap.comacs.org This approach aimed to mimic the binding of natural ligands to the integrin, thereby blocking its activity.

The molecular architecture of GSK-3008348 features a zwitterionic pharmacophore, which is a common characteristic for molecules designed to bind to the RGD binding site of integrins. patsnap.comacs.org This dual charge characteristic is thought to be crucial for the high binding affinity of the compound. The initial design and optimization of this series of compounds, including GSK-3008348, were focused on administration via inhalation, which influenced the selection of its physicochemical properties. nih.govacs.org

The synthesis of related 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids, a class of compounds to which GSK-3008348 is closely related, starts from a zwitterionic peptidomimetic series. nih.gov While the precise, step-by-step synthesis of this compound is detailed in patent literature (WO/2014154725A1), the general approach involves the construction of a core structure followed by modifications to optimize for potency and desired pharmacokinetic properties. patsnap.com The synthesis of similar diarylimidazole compounds, which share structural motifs, often begins with aryl nitriles and involves building the imidazole (B134444) ring through various condensation and cyclization reactions. unipv.it

Impact of Core Modifications on Receptor Binding and Preclinical Profiles

The development of orally bioavailable αvβ6 inhibitors has been a significant challenge, primarily due to the zwitterionic nature of the pharmacophore required for potent binding, which often leads to low cell permeability and poor oral absorption. patsnap.comacs.org GSK-3008348, having been optimized for inhalation, exhibits low oral bioavailability. acs.org This is attributed to the basicity of the central pyrrolidine (B122466) core (pKaH = 9.5), which contributes to its low artificial membrane permeability. acs.org

In an effort to develop orally bioavailable αvβ6 inhibitors, medicinal chemistry efforts have focused on modifying the core structure of compounds like GSK-3008348. acs.org A key strategy has been to reduce the basicity of the central nitrogen atom within the core ring structure. patsnap.com This modification aims to improve the balance between potency and passive permeability, a critical factor for achieving suitable oral drug properties. nih.gov

Recent studies have explored the impact of various aryl substituents and modifications to the pKa of the central cyclic amine on receptor binding and preclinical profiles. nih.gov By starting with the structural framework of GSK-3008348 and a related compound, GSK3335103, researchers developed a novel series of 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids. nih.govacs.org

These modifications led to the identification of new lead molecules with improved synthetic tractability and oral bioavailability. patsnap.com For instance, the introduction of a fluoro group at the 3-position of the pyrrolidine ring and variations in the aryl substituents were explored to enhance permeability without significantly compromising the high binding affinity for the αvβ6 integrin. nih.gov

The following table summarizes the reported affinity of GSK-3008348 for various integrins, highlighting its selectivity for αvβ6.

| Integrin | pIC50 |

| αvβ6 | 8.4 |

| αvβ3 | 6.0 |

| αvβ5 | 6.9 |

| αvβ8 | 7.7 |

This data is based on cell adhesion assays. patsnap.com

Further structure-activity relationship (SAR) studies on related analogs revealed that specific substitutions on the aryl ring could maintain high αvβ6 potency while improving pharmacokinetic profiles. nih.gov For example, the compound (S)-4-((S)-3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid, a derivative from this optimization effort, demonstrated high αvβ6 integrin potency (pIC50 of 8.0) and excellent oral bioavailability in preclinical species. nih.gov

The preclinical profile of these optimized compounds showed desirable characteristics, including low to moderate clearance and high to complete oral bioavailability in rats, dogs, and minipigs, making them promising candidates for further development as oral therapeutics for idiopathic pulmonary fibrosis. nih.gov

Mechanism of Action and Receptor Interaction Profile

High Affinity and Selectivity of GSK-3008348 Hydrochloride for αvβ6 Integrin

Research has demonstrated that this compound exhibits a remarkable affinity and selectivity for the αvβ6 integrin over other related integrins. probechem.comresearchgate.net

The binding affinity of this compound has been quantified using various assays. In cell adhesion assays, the compound shows a high affinity for the human αvβ6 receptor with a pIC50 value of 8.4. newdrugapprovals.orgmedchemexpress.commedchemexpress.com A fluorescence polarization assay determined the affinity (pIC50) for the human αvβ6 protein to be 8.1. medchemexpress.commedchemexpress.comtargetmol.com Furthermore, the dissociation constant (KD) for αvβ6 was found to be 9.5 pM in normal human lung tissue and 4.8 pM in lung tissue from individuals with idiopathic pulmonary fibrosis (IPF), indicating very tight binding. probechem.com

This compound displays significant selectivity for αvβ6 when compared to other integrins that also recognize the RGD (arginyl-glycyl-aspartic acid) motif. Cell adhesion assays revealed lower affinities for other integrins, with pIC50 values of 6.0 for αvβ3, 6.9 for αvβ5 (or 5.9 in another report), and 7.7 for αvβ8. newdrugapprovals.orgmedchemexpress.commedchemexpress.com This translates to a minimum of 26-fold selectivity for αvβ6 over other RGD-binding integrin family members. probechem.com More detailed studies have demonstrated an even greater selectivity, with binding affinity for αvβ6 being over 1000-fold higher than for αvβ3 or αvβ5, and a remarkable 3375-fold selectivity over αvβ3 has been reported. researchgate.net

Table 1: Comparative Binding Affinity of this compound

| Integrin Target | Assay Type | Binding Affinity (pIC50) | Reference |

|---|---|---|---|

| αvβ6 | Cell Adhesion Assay | 8.4 | newdrugapprovals.orgmedchemexpress.commedchemexpress.com |

| αvβ6 | Fluorescence Polarization Assay | 8.1 | medchemexpress.comtargetmol.com |

| αvβ3 | Cell Adhesion Assay | 6.0 | newdrugapprovals.orgmedchemexpress.com |

| αvβ5 | Cell Adhesion Assay | 6.9 | medchemexpress.commedchemexpress.com |

| αvβ8 | Cell Adhesion Assay | 7.7 | newdrugapprovals.orgmedchemexpress.com |

Quantitative Assessment of Binding Affinity (e.g., pIC50, pKi values)

Direct Molecular Interactions with the αvβ6 Integrin Binding Site

The high affinity and selectivity of this compound are rooted in its specific molecular interactions with the binding site of the αvβ6 integrin.

To visualize the interaction, homology modeling and docking studies have been employed. A homology model of the αvβ6 integrin was constructed based on the X-ray crystal structure of the related αvβ3 integrin (PDB ID: 1L5G). researchgate.netresearchgate.netresearchgate.net Docking studies with this model show this compound fitting into the binding site located at the interface of the α-subunit and β-subunit of the integrin. researchgate.netresearchgate.netresearchgate.net The acidic portion of the molecule forms a salt bridge with a metal ion at the metal ion-dependent adhesion site (MIDAS), a characteristic interaction for RGD-mimetic inhibitors. researchgate.netresearchgate.net

The docking models have been instrumental in identifying key amino acid residues that mediate the binding. The dimethyl-pyrazolo phenyl part of the GSK-3008348 molecule settles into a hydrophobic pocket and is positioned near several residues of the β6 subunit within the specificity-determining loop (SDL) region. researchgate.netresearchgate.net These residues include Ala143, Lys187, Ser199, Ile200, Ala234, and Ile236. researchgate.net An important hydrogen bond is also formed with Ala143. researchgate.netresearchgate.net The interaction with the Thr238 residue in the αvβ6 binding site is considered a priority for optimizing potency and selectivity. nottingham.ac.uk

Homology Modeling and Docking Studies of this compound

Downstream Signaling Pathway Modulation

By binding to and inhibiting the αvβ6 integrin, this compound effectively modulates downstream signaling pathways, primarily the TGF-β pathway, which is crucial in the pathogenesis of fibrosis. repec.orgmdpi.comresearchgate.net The binding of the compound to αvβ6 prevents the integrin from activating latent TGF-β. researchgate.netacs.org

A key aspect of its mechanism is that upon binding, this compound induces the rapid internalization of the αvβ6 integrin, followed by its degradation in the lysosome. researchgate.netrepec.orgnih.gov This action leads to a prolonged inhibition of TGF-β signaling, as the receptor is cleared from the cell surface. researchgate.netrepec.orgprobechem.com This reduction in TGF-β signaling has been shown to decrease the production of procollagen (B1174764) I. patsnap.com Interestingly, studies suggest that the compound inhibits the non-canonical TGF-β signaling pathways, specifically the phosphorylation of ERK1/2 and STAT3, without affecting the phosphorylation of SMAD2 and SMAD3. patsnap.com This targeted modulation ultimately reduces the deposition of collagen, a hallmark of fibrotic diseases. nih.govprobechem.com

Inhibition of Latent Transforming Growth Factor-β (TGFβ) Activation

The αvβ6 integrin is a pivotal activator of latent transforming growth factor-β (TGF-β), a cytokine central to the development of fibrosis. nih.govnih.gov this compound directly interferes with this process. By binding with high affinity to the αvβ6 integrin on epithelial cells, it prevents the integrin from binding to and activating the latent TGF-β complex. mdpi.comnih.govd-nb.info This inhibition is a critical step in halting the progression of fibrosis, as active TGF-β is a primary driver of collagen production and extracellular matrix deposition. nih.govd-nb.info Studies have shown that GSK-3008348 binds with picomolar affinity to αvβ6 in both normal and IPF human lung tissue, effectively blocking the activation of TGF-β. probechem.comnih.gov

The affinity of GSK-3008348 for various human integrins highlights its selectivity for αvβ6, which is crucial for minimizing off-target effects.

| Integrin Subtype | Affinity (pIC50) in Cell Adhesion Assay |

|---|---|

| αvβ6 | 8.4 |

| αvβ8 | 7.7 |

| αvβ5 | 6.9 |

| αvβ3 | 6.0 |

Attenuation of Pro-fibrotic TGFβ Signaling Cascades (e.g., pSmad2 levels)

Following the inhibition of TGF-β activation, this compound effectively reduces downstream pro-fibrotic signaling. nih.govucl.ac.uk A key indicator of active TGF-β signaling is the phosphorylation of the transcription factor Smad2 (pSmad2). Research has demonstrated that GSK-3008348 leads to a concentration-dependent reduction in pSmad2 levels in various preclinical models. nih.govresearchgate.net

In studies using normal human bronchial epithelial (NHBE) cells, GSK-3008348 inhibited Smad2 phosphorylation with high potency. nih.gov The maximal inhibition achieved was comparable to that of a direct TGFβ receptor 1 (TGFβR1) inhibitor, indicating that TGF-β activation in this system is predominantly mediated by αvβ6 integrins. nih.gov Furthermore, in a mouse model of bleomycin-induced lung fibrosis, administration of GSK-3008348 resulted in a significant reduction of pSmad2 levels in lung tissue. oup.comresearchgate.net

| Compound | Mechanism | pIC50 | IC50 (nM) |

|---|---|---|---|

| GSK-3008348 | αvβ6 Antagonist | 9.13 ± 0.04 | 0.15 |

| A20FMDV2 | Selective αvβ6 Peptide | 8.25 ± 0.14 | 3.5 |

| SB-525334 | TGFβR1 Inhibitor | 7.28 ± 0.13 | 26.8 |

Integrin Regulation through Internalization and Degradation

Beyond direct antagonism, this compound exerts its effects by actively reducing the number of αvβ6 integrin receptors on the cell surface through a two-step process of internalization and degradation. nih.govucl.ac.uk

Induction of Rapid αvβ6 Integrin Internalization in Target Cells

Upon binding to the αvβ6 integrin, GSK-3008348 triggers the rapid internalization of the receptor-ligand complex. oup.comucl.ac.ukresearchgate.netpa2online.org This process effectively removes the integrin from the cell surface, rendering it unable to participate in the activation of latent TGF-β. d-nb.info Studies in primary human lung epithelial cells have quantified the kinetics of this event, demonstrating a swift internalization process. researchgate.netpa2online.org

The rapid internalization is a key feature of the compound's prolonged duration of action. oup.comresearchgate.net Following washout of the compound, the return of the αvβ6 integrin to the cell surface is significantly delayed. researchgate.netpa2online.org

| Process | Half-life (t1/2) |

|---|---|

| Internalization | 2.6 ± 0.5 minutes |

| Return to cell surface post-washout | 11.0 ± 1.9 hours |

Lysosomal Degradation of the αvβ6 Integrin Complex

The slow return of the αvβ6 integrin to the cell surface is a direct consequence of the internalized complex being targeted for degradation. oup.compa2online.org Research has shown that after internalization, the αvβ6 integrin is trafficked to lysosomes for degradation. nih.govd-nb.infoucl.ac.ukresearchgate.net This was confirmed in studies where the use of a lysosomal degradation inhibitor, chloroquine, prevented the degradation of the integrin and influenced the duration of TGF-β inhibition. researchgate.netresearchgate.net

This degradation means that the cell must synthesize new integrin receptors to restore surface expression, a process that accounts for the slow recovery time observed. pa2online.org This sustained reduction in receptor availability contributes significantly to the prolonged pharmacodynamic effect of GSK-3008348, extending its anti-fibrotic potential well beyond its immediate presence. oup.comresearchgate.net

Preclinical Pharmacological Evaluation

In Vitro Pharmacodynamics in Cellular Models

Concentration-Dependent Inhibition of TGFβ Activation in Epithelial Cells

GSK-3008348 has demonstrated potent, concentration-dependent inhibition of TGFβ activation in various cellular models. In normal human bronchial epithelial (NHBE) cells, GSK-3008348 inhibited the phosphorylation of Smad2 (pSmad2), a key downstream marker of TGFβ receptor activation, in a dose-dependent manner. researchgate.net Similarly, in precision-cut lung slices (PCLSs) from patients with idiopathic pulmonary fibrosis (IPF), GSK-3008348 reduced pSmad2 levels in a concentration-dependent fashion. researchgate.net

The inhibitory potency of GSK-3008348 on αvβ6-mediated cell adhesion has been quantified in cell adhesion assays, showing a pIC50 of 8.4. newdrugapprovals.orgmedchemexpress.com This high affinity translates to effective inhibition of the functional consequences of αvβ6 activation. newdrugapprovals.org In a co-culture system designed to measure TGFβ activation, GSK-3008348 effectively inhibited the release of active TGFβ. researchgate.netresearchgate.net

| Cell Model | Parameter Measured | Potency (IC50/pIC50) | Reference |

| Normal Human Bronchial Epithelial (NHBE) Cells | pSmad2 Inhibition | Concentration-dependent | researchgate.net |

| IPF Precision-Cut Lung Slices (PCLSs) | pSmad2 Inhibition | Concentration-dependent | researchgate.net |

| Human K562 cells expressing αvβ6 | Cell Adhesion | pIC50 = 8.4 | newdrugapprovals.orgmedchemexpress.com |

| NHBE cell and TMLC co-culture | TGFβ Activation | Concentration-dependent | researchgate.netresearchgate.net |

Kinetics of Receptor Dissociation and Integrin Recycling

The mechanism of action for GSK-3008348 involves not only binding to the αvβ6 integrin but also inducing its subsequent internalization and degradation. researchgate.netresearchgate.net Studies in human lung epithelial cells have shown that GSK-3008348 causes rapid internalization of the αvβ6 integrin within minutes of exposure. nih.gov Following internalization, the integrin is targeted for lysosomal degradation. researchgate.net

This process leads to a prolonged duration of action, as the return of the αvβ6 integrin to the cell surface is slow, taking several hours. nih.govresearchgate.net The receptor dissociation half-life for GSK-3008348 has been determined to be approximately 9 hours. nih.govresearchgate.net This slow dissociation and induced degradation contribute to a sustained inhibitory effect on TGFβ signaling, even after the compound is no longer present in the extracellular environment. researchgate.net The inhibitory effect of GSK-3008348 was only partially reversed following washout in the absence of a lysosomal degradation inhibitor, highlighting the impact of integrin degradation. researchgate.net

Effects on Fibrotic Gene Expression Markers in Cultured Cells

The inhibition of TGFβ activation by GSK-3008348 translates to downstream effects on the expression of genes associated with fibrosis. In studies using human lung fibroblasts and epithelial cells, treatment with compounds that inhibit αvβ6-mediated TGFβ activation has been shown to decrease the expression of key fibrotic markers. researchgate.net These markers include proteins that form the extracellular matrix, such as collagen and fibronectin, as well as α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. researchgate.netmdpi.com In human hepatic stellate cells, a pan-αV inhibitor, GSK3008348, was shown to decrease TGF-β1-activated procollagen (B1174764) I production. portlandpress.com

In Vivo Efficacy in Animal Models of Fibrosis

Therapeutic Impact in Murine Bleomycin-Induced Lung Fibrosis Models

| Animal Model | Key Finding | Reference |

| Murine Bleomycin-Induced Lung Fibrosis | Prolonged inhibition of TGFβ signaling (reduced pSmad2) | nih.govresearchgate.net |

| Murine Bleomycin-Induced Lung Fibrosis | Significant reduction in lung collagen deposition | nih.govresearchgate.netlarvol.comfrontiersin.org |

| Murine Bleomycin-Induced Lung Fibrosis | Reduction in serum C3M levels | researchgate.netlarvol.comfrontiersin.org |

Modulation of Disease-Related Biomarkers (e.g., serum C3M)

In preclinical models of lung fibrosis, GSK-3008348 has demonstrated the ability to modulate key biomarkers associated with disease progression. One such biomarker is C3M, a neoepitope generated from the matrix metalloproteinase (MMP)-degraded form of collagen type III. Serum levels of C3M are known to be elevated in patients with progressive IPF. researchgate.netnordicbioscience.com

In a murine model of bleomycin-induced lung fibrosis, administration of GSK-3008348 resulted in a substantial inhibition of serum C3M levels. nih.govresearchgate.netresearchgate.net This reduction in C3M suggests that the compound can attenuate the excessive extracellular matrix turnover that is a hallmark of fibrotic conditions. researchgate.net The modulation of this biomarker provides evidence of the pharmacological activity of GSK-3008348 in a disease-relevant context. nih.govresearchgate.net

| Biomarker | Model | Effect of GSK-3008348 | Reference |

| Serum C3M | Murine bleomycin-induced lung fibrosis | Substantial inhibition | nih.govresearchgate.netresearchgate.net |

| Lung Collagen | Murine bleomycin-induced lung fibrosis | Partial inhibition of hydroxyproline (B1673980) levels | researchgate.net |

Prolonged Duration of Action of TGFβ Inhibition in Vivo

A key feature of GSK-3008348 is its prolonged duration of action in inhibiting TGF-β signaling in vivo. nih.govnih.govacs.org This sustained effect is crucial for a potential therapeutic agent, as it may allow for less frequent dosing while maintaining efficacy. In non-clinical in vivo studies, GSK-3008348 has been shown to inhibit the activation of TGF-β for an extended period. nih.govresearchgate.net

This prolonged activity is attributed to the mechanism by which GSK-3008348 interacts with the αvβ6 integrin. The compound induces rapid internalization and subsequent lysosomal degradation of the integrin. nih.govresearchgate.net This leads to a durable reduction in the amount of αvβ6 available on the cell surface to activate TGF-β, resulting in a modestly extended pharmacodynamic effect. researchgate.net In a murine model of bleomycin-induced lung fibrosis, this prolonged inhibition of TGF-β signaling was observed alongside reductions in downstream markers of fibrosis. nih.govacs.org

Non-Clinical Pharmacokinetic Profile

The non-clinical pharmacokinetic profile of GSK-3008348 has been characterized to understand its absorption, distribution, and elimination. These studies have been crucial in supporting its development as an inhaled therapy.

Systemic Exposure and Elimination Characteristics in Preclinical Species

Pharmacokinetic studies in healthy human volunteers, serving as a surrogate for preclinical species data in this context, have defined the systemic exposure and elimination of GSK-3008348 following inhalation. After administration of single nebulized doses, maximum plasma concentrations (Cmax) were generally reached within approximately 30 minutes. nih.govresearchgate.net

The compound exhibits a multiphasic elimination pattern, with geometric mean terminal elimination half-lives ranging from 7.95 to 10.2 hours. nih.govresearchgate.net Systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), was found to be dose-proportional across a range of doses. nih.govresearchgate.net

| Pharmacokinetic Parameter | Value | Species/Model | Reference |

| Time to Cmax (Tmax) | ~30 minutes | Healthy Human Volunteers | nih.govresearchgate.net |

| Terminal Elimination Half-life (t½) | 7.95 - 10.2 hours | Healthy Human Volunteers | nih.govresearchgate.net |

| Dose Proportionality (AUC) | Dose-proportional | Healthy Human Volunteers | nih.govresearchgate.net |

Lung Target Engagement Dynamics in Animal Models (e.g., PET imaging studies)

Positron Emission Tomography (PET) imaging has been instrumental in demonstrating target engagement of GSK-3008348 in the lungs. These studies have utilized a specific αvβ6-selective PET ligand, [¹⁸F]FB-A20FMDV2, to non-invasively measure the occupancy of the αvβ6 integrin by the drug. nih.gov

In a study involving patients with IPF, PET imaging confirmed that inhaled GSK-3008348 engages its target in the lungs. larvol.comhra.nhs.uknih.gov Following a single nebulized dose, a reduction in the PET signal was observed, indicating that GSK-3008348 had bound to the αvβ6 integrin. nih.govresearchgate.net Specifically, there was a 20% adjusted posterior median reduction in the uncorrected volume of distribution (VT) of the PET ligand approximately 30 minutes after inhalation. nih.govnih.gov These findings provide direct evidence of target engagement in the intended organ of action.

Translational Insights and Future Research Trajectories

Elucidating the Role of αvβ6 Integrin in Diverse Fibrotic Conditions

The integrin αvβ6 is increasingly recognized as a key player in the pathogenesis of fibrosis across multiple organs. ersnet.org Normally expressed at low levels in healthy adult epithelial tissues, its expression is dramatically upregulated following tissue injury. mdpi.comatsjournals.org This upregulation is a critical step in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. ersnet.orgmdpi.com The αvβ6 integrin binds to the latent form of TGF-β and facilitates its conversion to the active state, thereby driving fibroblast activation, proliferation, and excessive extracellular matrix (ECM) deposition – the hallmark of fibrosis. ersnet.orgatsjournals.orgmdpi.com

Research has implicated αvβ6 in a range of fibrotic diseases, including:

Idiopathic Pulmonary Fibrosis (IPF): In IPF, αvβ6 is overexpressed on alveolar epithelial cells and is considered a pivotal driver of the disease. mdpi.comnih.gov Studies have shown that blocking αvβ6 can attenuate pulmonary fibrosis in preclinical models. atsjournals.orgnih.gov

Liver Fibrosis: In chronic liver diseases, such as those caused by hepatitis B and C, alcohol, or non-alcoholic steatohepatitis (NASH), αvβ6 expression is elevated and correlates with the stage of fibrosis. mdpi.comnih.gov It contributes to the activation of hepatic stellate cells, the primary collagen-producing cells in the liver. mdpi.comnih.gov

Kidney Fibrosis: The αvβ6 integrin has been shown to play a role in the progression of renal fibrosis in models of Alport syndrome and unilateral ureteral obstruction. nih.gov

Dermal Fibrosis: Evidence suggests that the integrin β1 subunit, a component of various integrin heterodimers, is a crucial mechanosignaling sensor in dermal fibrosis. nih.gov

The development of compounds like GSK-3008348, an inhaled αvβ6 inhibitor, was a significant step towards validating this target for IPF. mdpi.commdpi.com While its development was discontinued (B1498344) after Phase 2a trials, the insights gained continue to fuel research into αvβ6's broader role in fibrosis. mdpi.com

Exploration of Potential for αvβ6 Integrin-Targeted Diagnostic Probes

The restricted expression of αvβ6 in healthy tissues and its significant upregulation in diseased states make it an attractive target for diagnostic imaging. d-nb.inforsc.org The ability to non-invasively visualize and quantify αvβ6 expression could enable early diagnosis, patient stratification, and monitoring of disease progression and treatment response. d-nb.infofrontiersin.org

Several αvβ6-targeted imaging probes have been developed and evaluated in preclinical and clinical settings. d-nb.infofrontiersin.orgacs.org These probes are typically composed of a high-affinity αvβ6-binding moiety, such as a peptide or antibody fragment, conjugated to an imaging agent like a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or a fluorescent dye for optical imaging. frontiersin.orgnih.govsnmjournals.org

| Probe Type | Imaging Modality | Key Findings | Reference |

| Radiolabeled Peptides | PET/SPECT | Demonstrated specific uptake in αvβ6-positive tumors and fibrotic lung tissue in preclinical models. Early human studies show promise for imaging lung fibrosis. | d-nb.infofrontiersin.orgacs.orgsnmjournals.orgsnmjournals.org |

| Fluorescent Probes | Optical Imaging | Enabled clear delineation of αvβ6-positive tumors in preclinical models, suggesting potential for image-guided surgery. | nih.gov |

These diagnostic tools hold the potential to revolutionize the management of fibrotic diseases and cancers where αvβ6 is implicated. d-nb.infofrontiersin.org

Investigation of Integrin-Mediated Mechanosignaling in Fibrotic Disease Progression

Fibrosis is characterized by a progressive stiffening of the tissue due to excessive ECM deposition. This altered mechanical environment, in turn, influences cell behavior through a process called mechanotransduction, in which integrins play a central role. nih.govnih.govcognizancejournal.com

Integrins act as mechanoreceptors, sensing changes in the physical properties of the ECM and converting these mechanical cues into biochemical signals within the cell. nih.govcognizancejournal.com This process creates a vicious feedback loop:

Initial tissue injury leads to inflammation and the beginning of ECM deposition.

The resulting increase in tissue stiffness is sensed by integrins on the surface of fibroblasts and other cells.

This integrin-mediated mechanosensing activates intracellular signaling pathways, such as the RhoA/ROCK and Hippo pathways, which further promote fibroblast activation and ECM production. mdpi.comnih.gov

This leads to more tissue stiffening, perpetuating the fibrotic cycle. mdpi.com

The integrin β1 subunit has been identified as a key mechanosensor in fibroblasts, essential for their ability to sense and respond to mechanical tension. nih.gov Understanding the intricate details of integrin-mediated mechanosignaling is crucial for developing therapies that can effectively interrupt this self-perpetuating cycle of fibrosis.

Advanced Preclinical Models for Predicting Therapeutic Response

To improve the translation of preclinical findings to clinical success, there is a growing need for more sophisticated and predictive preclinical models. Traditional 2D cell culture and animal models often fail to fully recapitulate the complexity of human fibrotic diseases.

Advanced preclinical models are being developed and utilized to better predict the therapeutic response to αvβ6 integrin inhibitors:

Precision-Cut Lung Slices (PCLS): PCLS from human fibrotic lungs maintain the complex multicellular architecture and native ECM of the diseased tissue, providing a more physiologically relevant ex vivo system to test drug efficacy. mdpi.com

Organoids: Three-dimensional organoids derived from patient stem cells can model aspects of organ development and disease, offering a platform for personalized medicine approaches.

Humanized Mouse Models: These models, which involve engrafting human cells or tissues into immunodeficient mice, can provide valuable insights into the human-specific aspects of disease and treatment response.

The use of these advanced models will be critical in the preclinical evaluation of next-generation αvβ6 inhibitors.

Strategies to Overcome Potential Compensatory Pathways or Resistance Mechanisms

A significant challenge in targeted therapies is the potential for the development of resistance through the activation of compensatory signaling pathways. patsnap.com While targeting αvβ6 is a promising strategy, cancer cells and fibrotic tissues may adapt to its inhibition.

Potential resistance mechanisms include:

Upregulation of other integrins: Cells may compensate for the loss of αvβ6 function by upregulating other integrins that can also activate TGF-β or promote cell survival and invasion. patsnap.com For instance, the dual inhibition of αvβ6 and αvβ1 is being explored as a therapeutic strategy. mdpi.comtandfonline.com

Activation of alternative TGF-β activation pathways: There are other mechanisms for TGF-β activation that are independent of αvβ6. atsjournals.org

Alterations in downstream signaling: Changes in the signaling pathways downstream of integrins and TGF-β could also lead to resistance. nih.gov

To address these challenges, future research will focus on:

Combination therapies: Combining αvβ6 inhibitors with drugs that target other pathways involved in fibrosis or cancer progression may enhance efficacy and prevent resistance. patsnap.commdpi.com

Identifying biomarkers of response and resistance: This will allow for the selection of patients most likely to benefit from therapy and for the early detection of resistance.

Developing therapies that can overcome known resistance mechanisms.

Development of Next-Generation αvβ6 Integrin Inhibitors with Enhanced Preclinical Profiles

Building on the knowledge gained from first-generation inhibitors like GSK-3008348, researchers are actively developing next-generation αvβ6 inhibitors with improved properties. patsnap.comacrobiosystems.comnews-medical.net

Key goals for these new inhibitors include:

Enhanced selectivity: Greater selectivity for αvβ6 over other integrins is crucial to minimize off-target effects. nih.govpatsnap.combiorxiv.org

Improved pharmacokinetic properties: This includes optimizing oral bioavailability, half-life, and tissue penetration to ensure effective target engagement. mdpi.compatsnap.com

Novel modalities: In addition to small molecules, new therapeutic approaches such as monoclonal antibodies, antibody-drug conjugates (ADCs), and engineered protein inhibitors are being explored. nih.govacrobiosystems.comnews-medical.netbiorxiv.org For example, Sigvotatug vedotin (SGN-B6A), an ADC targeting αvβ6, is in clinical development for solid tumors. acrobiosystems.comnews-medical.net

Table of Investigational αvβ6 Integrin Inhibitors

| Compound/Therapy | Modality | Key Features | Reference |

| GSK3008348 | Small Molecule | Inhaled, selective αvβ6 inhibitor. | mdpi.commdpi.comnih.govresearchgate.netresearchgate.net |

| PLN-74809 (Bexotegrast) | Small Molecule | Oral, dual αvβ1/αvβ6 inhibitor. | mdpi.comnih.govtandfonline.com |

| MORF-627 | Small Molecule | Oral, selective αvβ6 inhibitor. | drughunter.com |

| BG00011 (STX-100) | Monoclonal Antibody | Humanized anti-αvβ6 antibody. | mdpi.comd-nb.infotandfonline.com |

| Sigvotatug vedotin (SGN-B6A) | Antibody-Drug Conjugate | Targets αvβ6-positive tumor cells. | acrobiosystems.comnews-medical.net |

| Designed Miniproteins | Engineered Protein | High selectivity and stability. | nih.govbiorxiv.org |

The continued development of these advanced therapies holds great promise for patients with fibrotic diseases and cancers characterized by high αvβ6 expression.

Q & A

Q. What is the mechanism of action of GSK-3008348 hydrochloride, and how can its integrin αvβ6 antagonism be validated experimentally?

Answer: GSK-3008348 HCl is a small-molecule antagonist of integrin αvβ6, with a reported pIC50 of 8.1 in cell adhesion assays . To validate its mechanism:

- Assay Design: Use αvβ6-expressing cell lines (e.g., human fibroblasts or epithelial cells) in adhesion assays with ligands like fibronectin or latency-associated peptide (LAP). Measure inhibition via competitive binding assays.

- Validation Tools: Confirm specificity using control integrins (e.g., αvβ3 or α5β1) and compare IC50 values. Include positive controls (e.g., known αvβ6 inhibitors) and negative controls (vehicle-only treatments).

- Data Interpretation: A pIC50 of 8.1 indicates high potency. Ensure reproducibility by repeating assays in triplicate and using statistical methods (e.g., ANOVA) to assess significance.

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

Answer:

- HPLC Protocol: Adapt methodologies from similar hydrochlorides . Use a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v), UV detection at 207–210 nm, and a flow rate of 1 mL/min.

- Validation Steps:

- Linearity: Test concentrations within 1–100 μg/mL.

- Recovery Rates: Spike samples with known quantities and calculate recovery (target: 95–105%).

- Precision: Assess intra-day and inter-day variability (RSD < 2%).

- Alternative Methods: LC-MS/MS for higher sensitivity in complex matrices (e.g., plasma).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling .

- Storage: Store at –20°C in airtight, light-resistant containers. Label with hazard identifiers (e.g., "For Research Use Only") .

- Spill Management: Neutralize spills with sodium bicarbonate, collect residues in chemical waste containers, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers optimize in vivo models to study the therapeutic effects of this compound in fibrotic diseases?

Answer:

- Model Selection: Use transgenic mice with upregulated αvβ6 (e.g., TGF-β1-induced lung fibrosis models).

- Dosing Strategy: Conduct pharmacokinetic studies to determine bioavailability. Administer via oral gavage or intraperitoneal injection, monitoring plasma half-life and tissue distribution.

- Endpoint Analysis:

Q. How should contradictory data on integrin αvβ6 inhibition efficacy be addressed in preclinical studies?

Answer:

- Source Identification: Compare assay conditions (e.g., cell type, ligand concentration, pH). Variability in αvβ6 expression levels across cell lines may explain discrepancies .

- Troubleshooting Steps:

- Replicate Experimental Conditions: Use standardized protocols (e.g., Cell Signaling Technology’s adhesion assay guidelines).

- Control for Off-Target Effects: Test GSK-3008348 against other integrins (e.g., αvβ3) to rule out cross-reactivity.

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends .

Q. What strategies are effective for synthesizing and purifying this compound analogs with improved selectivity?

Answer:

- Synthetic Routes: Start with the core scaffold (e.g., benzodiazepine or pyridine derivatives). Introduce substituents at positions known to affect αvβ6 binding (e.g., carboxyl groups for charge interactions) .

- Purification: Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Confirm purity (>98%) via NMR and high-resolution mass spectrometry.

- Selectivity Testing: Screen analogs against integrin panels (e.g., αvβ1, αvβ5) using surface plasmon resonance (SPR) or fluorescence polarization assays.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.